Compound Description: This compound belongs to a series of 5-[2-(5-nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles synthesized and studied for their antibacterial activity. These compounds demonstrated strong antibacterial activity against Staphylococcus aureus. []
Relevance: This compound shares the core 1,3,4-oxadiazole ring structure with the target compound, 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The key difference lies in the substituents attached to the oxadiazole ring. The presence of the nitrofuran and nitrophenylvinyl groups in this related compound likely contributes to its antibacterial properties. []
Compound Description: This compound is a 2,3-dihydro-1,3,4-oxadiazole-2-thione derivative. Its crystal structure was determined via X-ray crystallography. []
Relevance: While sharing the 1,3,4-oxadiazole moiety with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, this compound belongs to the 2,3-dihydro-1,3,4-oxadiazole-2-thione class due to the presence of a thione group and a saturated carbon in the oxadiazole ring. This structural difference significantly alters its chemical properties and potential biological activities compared to the target compound. []
Compound Description: This benzofuran derivative, containing a 1,3,4-oxadiazole-2-thiol moiety, was synthesized and investigated for its photochemical properties. []
Compound Description: This compound belongs to a series of 1,3,4-oxadiazole derivatives incorporating a tetrahydropyridazinone moiety, synthesized and screened for antitubercular activity. []
Compound Description: This compound is another example of a 2,3-dihydro-1,3,4-oxadiazole-2-thione derivative. Its crystal structure was determined by X-ray crystallography. []
Relevance: Similar to compound 2, this compound shares the 1,3,4-oxadiazole scaffold with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole but differs in the saturation and thione group on the oxadiazole ring, classifying it as a 2,3-dihydro-1,3,4-oxadiazole-2-thione. This structural distinction likely results in different chemical and biological properties compared to the target compound. []
Compound Description: This compound is a 2,3-dihydro-1,3,4-oxadiazole-2-thione derivative characterized by X-ray crystallography. []
Relevance: As with compounds 2 and 5, this 2,3-dihydro-1,3,4-oxadiazole-2-thione derivative shares the core 1,3,4-oxadiazole structure with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, but the presence of the thione group and a saturated carbon in the ring distinguishes it. This structural difference suggests potentially different chemical reactivity and biological activity profiles compared to the target compound. []
Compound Description: This compound, with a delocalized positive charge, exhibited potent antibacterial and antifungal activities. It displayed bactericidal properties, particularly against Gram-positive bacteria and their biofilms. Importantly, it was non-cytotoxic to fibroblasts and keratinocytes at bactericidal concentrations. In vivo studies using Galleria mellonella larvae further confirmed its non-toxicity and antistaphylococcal activity. []
Relevance: Although structurally distinct from 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, this compound highlights the potential of 1,3,4-oxadiazole derivatives as antimicrobial agents. The distinct structural features of both compounds suggest the possibility of diverse biological activities within this chemical class. []
2-Furyl-5-substituted-1,3,4-oxadiazoles
Compound Description: This entry represents a series of 2-furyl-5-substituted-1,3,4-oxadiazoles synthesized using both conventional and microwave-assisted methods. []
Relevance: These compounds share the 2-furyl-1,3,4-oxadiazole core structure with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The diverse substituents at the 5-position of the oxadiazole ring allow for exploring the structure-activity relationships and potential applications of this class of compounds. []
Compound Description: This 2,3-dihydro-1,3,4-oxadiazole-2-thione derivative was structurally characterized by X-ray crystallography. It forms helical supramolecular chains in the solid state due to N—H⋯S hydrogen bonds and methylene–benzene C—H⋯π interactions. []
Compound Description: These compounds represent a series of chalcone analogs containing a 1,3,4-oxadiazole linker. Compound 5d, N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide, displayed noteworthy antibacterial activity with a MIC of 2.16 μg/mL, outperforming standard drugs like rifamycin and ciprofloxacin. []
Compound Description: This compound features two 5-methyl-1,3,4-oxadiazole rings linked by an ethane-1,2-diylidenedihydrazine bridge. Transition metal complexes of this ligand were synthesized and evaluated for their biological activity. These complexes demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Relevance: This compound highlights the versatility of the 1,3,4-oxadiazole ring system, present in 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, for building more complex structures. The presence of two 1,3,4-oxadiazole rings and the ability to form metal complexes suggest diverse potential applications of this compound, particularly in medicinal chemistry. []
2-((1H-Indol-3-yl)methyl)-5-alkyl-1,3,4-oxadiazole and 2-Alkyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Compound Description: These two sets of 1,3,4-oxadiazole derivatives, one incorporating an indole moiety and the other with a trimethoxyphenyl group, were synthesized and evaluated for their cytotoxic activity. []
Relevance: Both 2-((1H-Indol-3-yl)methyl)-5-alkyl-1,3,4-oxadiazole and 2-Alkyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, along with the target compound 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, belong to the 1,3,4-oxadiazole class of compounds. The varied substituents on the oxadiazole ring, such as indole, trimethoxyphenyl, and furan groups, allow for exploring the structure-activity relationships and potential therapeutic applications of this diverse chemical class. []
Compound Description: This series of N-Mannich bases, derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, was synthesized and assessed for their antimicrobial and antiproliferative activities. Some compounds within this series displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds 4j and 4l demonstrated potent activity against tested Gram-positive bacteria. []
Relevance: These compounds, while sharing the 1,3,4-oxadiazole core with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, belong to the 1,3,4-oxadiazole-2(3H)-thione class due to the presence of a thione group at the 2-position. The N-Mannich base functionality further distinguishes them structurally, suggesting different chemical properties and biological activities compared to the target compound. []
Compound Description: This series represents another set of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, synthesized and evaluated for their antimicrobial and antiproliferative activities. Notably, compounds 5c and 5d exhibited broad-spectrum antibacterial activity. []
Relevance: Similar to compounds 13, these compounds are classified as 1,3,4-oxadiazole-2(3H)-thiones due to the thione group at the 2-position of the oxadiazole ring, differentiating them from 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The N-Mannich base functionality, incorporating a piperazine ring, further distinguishes their structure and potential biological profiles. []
5-(4-Chlorophenyl)-3-[(2-trifluoromethylphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (1) and 5-(4-Chlorophenyl)-3-[(2,5-difluorophenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (2)
Compound Description: These two 1,3,4-oxadiazole-2(3H)-thione-N-Mannich derivatives were synthesized and characterized by various techniques, including X-ray crystallography. Their antimicrobial and antiproliferative activities were also evaluated. Both compounds showed significant activity against Gram-positive bacteria. []
Relevance: Both compounds highlight the structural diversity possible within the 1,3,4-oxadiazole-2(3H)-thione class. They share the 1,3,4-oxadiazole core with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole but possess a thione group at the 2-position. The N-Mannich base functionality, derived from different substituted anilines, further differentiates their structures and potential biological activities compared to the target compound. []
Compound Description: This heterocyclic compound features a delocalized positive charge due to the presence of a stable carbocation. It was synthesized and characterized by X-ray crystallography and mass spectrometry. []
Relevance: While structurally distinct from 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, this compound exemplifies the 2,3-dihydro-1,3,4-oxadiazole class. The presence of a saturated carbon in the oxadiazole ring and the unique delocalized positive charge differentiates its chemical properties and potential applications compared to the target compound. []
Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized and evaluated for their anticancer activity against A549 human lung cancer, C6 rat glioma, and L929 murine fibroblast cell lines. Several compounds, particularly 4f, 4h, 4i, 4k, and 4l, exhibited potent cytotoxic activity against A549 cells, demonstrating their potential as anticancer agents. []
Relevance: These compounds share the 1,3,4-oxadiazole core structure with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The presence of various substituents, including acetamide, phenoxymethyl, and thioacetamide groups, highlights the possibility of modifying the oxadiazole scaffold to tune its biological activity and develop potent anticancer agents. []
Compound Description: These novel hybrid molecules combine thiazolidinedione and 1,3,4-oxadiazole moieties. Their antidiabetic potential was evaluated through in vitro α-amylase and α-glucosidase inhibition assays and an in vivo study using Drosophila melanogaster. Compounds 5a, 5b, and 5j emerged as potent inhibitors of both enzymes and effectively lowered glucose levels in Drosophila, indicating their potential as antidiabetic agents. []
Relevance: These hybrid molecules demonstrate the versatility of incorporating the 1,3,4-oxadiazole ring system, present in 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, into more complex structures with enhanced biological activities. Combining the oxadiazole ring with a thiazolidinedione moiety resulted in potent antidiabetic activity, highlighting the potential of exploring diverse hybrid structures based on the oxadiazole scaffold. []
5-(3-Alkyl-4-methyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-3H-[1,3,4]thiadiazole(oxadiazole)-2-thiones and their derivatives
Compound Description: This series encompasses 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives containing a thiazole ring. Initial biological assays suggested that some compounds within this series could potentially act as growth stimulants. []
Relevance: While sharing the five-membered heterocyclic motif, this series differs significantly from 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The inclusion of both thiadiazole and oxadiazole analogs, along with a thiazole ring, highlights the structural diversity within this family and suggests the possibility of a broad range of biological activities. []
Compound Description: These 1,3,4-oxadiazole derivatives, incorporating a thiazole ring, were synthesized and evaluated for their antimicrobial activity. The study demonstrated that many of these compounds exhibited good antibacterial and antifungal properties. []
N-Mannich Bases of 5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol
Compound Description: This series focuses on N-Mannich base derivatives of 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol. The synthesis involved reacting the parent oxadiazole-2-thiol with various primary and secondary amines in the presence of formaldehyde. []
Relevance: These compounds, while sharing the 1,3,4-oxadiazole core with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, are classified as 1,3,4-oxadiazole-2-thiols due to the presence of a thiol group at the 2-position. The incorporation of a piperazine ring through the N-Mannich base functionality further differentiates their chemical structures and potential biological applications compared to the target compound. []
2,5-Disubstituted-1,3,4-oxadiazoles (5a-5d)
Compound Description: This series of 2,5-disubstituted-1,3,4-oxadiazoles was synthesized as potential snake venom phospholipase A2 (PLA2) inhibitors. Their inhibitory potential was evaluated against PLA2 from Naja oxiana venom. Compound 5d, bearing a 4-nitrophenoxymethyl group at the 2-position and a benzyl group at the 5-position, exhibited the most potent inhibitory activity with an IC50 value of 0.002 mM. []
Relevance: This series emphasizes the potential of exploring the 1,3,4-oxadiazole scaffold, also present in 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, for developing new therapeutic agents. The varied substituents at the 2- and 5-positions of the oxadiazole ring allowed for identifying potent and selective PLA2 inhibitors, suggesting potential applications in treating snakebites. []
N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones
Compound Description: These compounds, featuring a 1,3,4-oxadiazole ring linked to a substituted imidazopyridazine moiety, were synthesized and screened for antimicrobial activity. Several compounds, notably 3c and 4c, exhibited promising activity against Escherichia coli. []
Relevance: This series highlights the potential of hybridizing the 1,3,4-oxadiazole core, present in 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, with other heterocyclic systems to develop novel antimicrobial agents. The incorporation of an imidazopyridazine ring and various substituents showcases the structural diversity attainable within this class and the potential for discovering new pharmacophores with improved activity profiles. []
Compound Description: This compound, a glycogen synthase kinase-3 (GSK-3) inhibitor, demonstrated the ability to decrease tau phosphorylation and mitigate cognitive deficits in a transgenic model of Alzheimer's disease. []
Relevance: This compound, along with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, exemplifies the 1,3,4-oxadiazole class. This GSK-3 inhibitor highlights the potential of exploring the 1,3,4-oxadiazole scaffold for developing therapeutics targeting neurodegenerative diseases. []
Compound Description: This compound, a 1,3,4-oxadiazole-2(3H)-thione derivative, was structurally characterized using X-ray crystallography. []
1,2,4-Oxadiazole Derivatives with a 1,3,4-thiadiazole Amide Moiety
Compound Description: This series of compounds combines 1,2,4-oxadiazole and 1,3,4-thiadiazole rings linked by an amide group. Evaluation of their nematocidal activity against Bursaphelenchus xylophilus identified compound 4i, 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, as a promising candidate. []
Relevance: Though this series differs from 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole due to the presence of a 1,2,4-oxadiazole ring instead of a 1,3,4-oxadiazole, it highlights the potential of incorporating oxadiazole rings into more complex structures with diverse biological activities, such as nematocidal properties. []
Compound Description: This series of compounds, incorporating quinazoline, thiazole, and 1,3,4-oxadiazole rings, was synthesized and evaluated for antibacterial activity. Several compounds displayed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as leads for developing new antibacterial agents. []
Relevance: While structurally distinct from 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, this series highlights the utility of incorporating the 1,3,4-oxadiazole ring into multi-heterocyclic frameworks to achieve potent antibacterial activity. The presence of quinazoline and thiazole rings alongside the oxadiazole core demonstrates the diversity achievable within this class of compounds and their potential for further development as antibacterial agents. []
Compound Description: This series of 1,3,4-oxadiazole derivatives was designed and synthesized as potential anti-cancer and anti-diabetic agents. In vitro studies against the LN229 Glioblastoma cell line and in vivo studies using Drosophila melanogaster demonstrated promising anticancer and antidiabetic activity for several compounds within this series. []
Relevance: This series, while structurally distinct from 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, exemplifies the 1,3,4-oxadiazole class of compounds. The diverse substituents on the oxadiazole ring, including trifluoroethoxyphenyl, acetyl, and aryl groups, highlight the potential for developing a wide range of bioactive compounds based on this scaffold. []
Compound Description: This 1,3,4-oxadiazole derivative was investigated for its neuroprotective effects in a pentylenetetrazole (PTZ)-induced acute seizure model. B3 exhibited anticonvulsant activity by prolonging the onset time of seizures and demonstrated neuroprotective effects by increasing protective enzymes, reducing oxidative stress markers, and suppressing inflammatory mediators in the brain. []
Relevance: This compound, while structurally distinct from 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, highlights the therapeutic potential of 1,3,4-oxadiazole derivatives in treating neurological disorders. The presence of a naphthalen-2-yloxymethyl group at the 5-position and a thione group at the 2-position distinguishes its structure and pharmacological profile from the target compound. []
N-Aryl/Aralkyl Derivatives of 2-Methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2-ylthiol}acetamide (6a–n)
Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized and evaluated for their α-glucosidase inhibitory potential. Several compounds, including 6a, 6c–e, 6g, and 6i, demonstrated promising activity, suggesting their potential as antidiabetic agents. []
Relevance: These compounds, while sharing the 1,3,4-oxadiazole core with 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, feature distinct substituents, including a chlorophenyl group at the 5-position and various aryl/aralkyl groups at the N-position. This structural variation highlights the possibility of tailoring the pharmacological properties of 1,3,4-oxadiazoles for specific therapeutic applications, such as targeting α-glucosidase for diabetes management. []
(5-nitroimino-4-hydro-1,3,4-oxadiazol-2-yl)methyl nitrate (NOMN) (3) and its salts
Compound Description: This 1,3,4-oxadiazole derivative, NOMN, and its salts represent a new class of high-density energetic materials. NOMN exhibits an exceptional density of 1.898 g/cm3 at 149 K. Both NOMN and its 4-amino-1,2,4-triazolium salt (3c) possess suitable melting points for melt-casting applications. Computational analysis revealed excellent explosive performance for these compounds. []
Relevance: Though structurally distinct from 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole due to the presence of nitroimine and nitrate groups, this compound exemplifies the 1,3,4-oxadiazole class. Its unique properties highlight the potential of this heterocyclic system in materials science, particularly for developing novel energetic materials. []
2-[5-(3,5-Dinitrophenyl)-1,3,4-oxadiazole-2-yl]pyridine-Based Polyimides and Poly(amide-imide)s
Compound Description: These polymers incorporate a 1,3,4-oxadiazole ring within their structure and exhibit good solubility in various organic solvents. Their thermal properties were thoroughly characterized, and one of the polyimides demonstrated a high adsorption capacity for Co(II) ions from aqueous solutions. []
Relevance: While these polymers represent a different application area compared to 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, they underscore the versatility of the 1,3,4-oxadiazole ring system. These polymers demonstrate that incorporating this heterocycle into polymer chains can impart desirable properties like solubility, thermal stability, and metal-binding capacity. []
Compound Description: CHK9, a novel 1,3,4-oxadiazole derivative, targets STAT3 signaling, demonstrating antitumor activity against lung cancer. It inhibits STAT3 phosphorylation, induces apoptosis, and suppresses tumor growth in vivo without significant toxicity. []
Relevance: This compound highlights the therapeutic potential of 1,3,4-oxadiazole derivatives, similar to 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, as anticancer agents. CHK9's unique structure and its ability to inhibit STAT3 signaling pathways offer promising avenues for developing new lung cancer treatments. []
Compound Description: This compound contains both a furan ring and a 1,2,4-triazole ring. Its crystal structure was determined by X-ray crystallography, revealing weak intermolecular hydrogen bonding interactions. []
Relevance: Although not a 1,3,4-oxadiazole derivative, this compound holds relevance due to the presence of a furan ring, a key structural feature in 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. This suggests a potential link in their synthesis or a shared interest in their biological activity. []
1,3,4-Oxadiazole and Pyrazole Derivatives (a3, b3, a6, b6)
Compound Description: This entry represents a series of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, investigated for their computational and pharmacological properties. These compounds exhibited various activities, including tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. []
Relevance: This series emphasizes the diverse pharmacological profiles attainable within the 1,3,4-oxadiazole class, which includes 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The inclusion of pyrazole derivatives further broadens the structural diversity and potential applications of these heterocyclic systems in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.